TPR1 Domain Binding Specificity: GPTIEEVD vs. MEEVD
The Hsp70-derived octapeptide (GPTIEEVD) binds specifically to the TPR1 domain of the co-chaperone Hop, whereas the Hsp90-derived MEEVD pentapeptide binds to a separate domain, TPR2A. This was established through co-crystallization studies that reveal distinct binding modes for each peptide [1].
| Evidence Dimension | Binding target and structural mode |
|---|---|
| Target Compound Data | GPTIEEVD forms a complex with the TPR1 domain of Hop; the C-terminal aspartate acts as a 'two-carboxylate anchor'. |
| Comparator Or Baseline | MEEVD pentapeptide binds to the TPR2A domain of Hop. |
| Quantified Difference | Qualitatively, the co-crystal structures show the peptides in distinct binding grooves on separate TPR domains, explaining the ordered assembly of the chaperone complex. |
| Conditions | X-ray crystallography of recombinant TPR domains with synthetic peptides. |
Why This Matters
This confirms the target compound's utility as a specific probe for the Hsp70-Hop interaction, unlike the MEEVD peptide which probes the Hsp90-Hop axis.
- [1] Scheufler C, Brinker A, Bourenkov G, Pegoraro S, Moroder L, Bartunik H, Hartl FU, Moarefi I. Structure of TPR domain-peptide complexes: critical elements in the assembly of the Hsp70-Hsp90 multichaperone machine. Cell. 2000 Apr 14;101(2):199-210. View Source
